molecular formula C15H12ClNO2 B1668582 Carprofen CAS No. 53716-49-7

Carprofen

Cat. No. B1668582
CAS RN: 53716-49-7
M. Wt: 273.71 g/mol
InChI Key: PUXBGTOOZJQSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class that includes ibuprofen, naproxen, and ketoprofen . It is primarily used as a veterinary analgesic and anti-inflammatory for arthritis and pain . It is no longer used in the clinical setting, but is approved for use in dogs .


Synthesis Analysis

The synthesis of carprofen was first reported in the 1970s by a group of scientists at Hoffmann-La Roche Inc. in U.S. Patent No 4,158,007 . A continuous flow UV light reactor has been constructed using commercially available equipment, and its efficiency was demonstrated by performing a photocyclodehydrogenation reaction to prepare carbazole derivatives of the drug carprofen .


Molecular Structure Analysis

Carprofen is a white, crystalline compound. It is freely soluble in ethanol, but practically insoluble in water at 25°C . The empirical formula is C15H12ClNO2 and the molecular weight is 273.72 . The chemical structure of carprofen was analyzed in a theoretical mechanistic study .


Chemical Reactions Analysis

Carprofen exhibits analgesic, antipyretic, and anti-inflammatory activity by the inhibition of cyclooxygenase-1 (COX-1) and COX-2 . The specificity for COX-2 varies from species to species .


Physical And Chemical Properties Analysis

Carprofen has a molecular formula of C15H12ClNO2 and an average mass of 273.714 Da . It is a white, crystalline compound . It is freely soluble in ethanol, but practically insoluble in water at 25°C .

Scientific Research Applications

Anti-Inflammatory Applications in Dairy Cattle

Carprofen (CA) is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively used in dairy cattle to alleviate inflammation and mitigate pain . Its therapeutic outcome predominantly stems from its capacity to impede the enzymatic activity of cyclooxygenase (COX)-2, thereby diminishing the synthesis of pro-inflammatory mediators such as prostaglandins .

2. Regulation of Neutrophil Extracellular Trap Formation In a study, white blood cells (neutrophils) were isolated from the blood of postpartum dairy cows and subjected in vitro to conditions designed to mimic an inflammatory reaction induced by the bacterial toxin named lipopolysaccharide (LPS) . The presence of Carprofen resulted in a decrease in neutrophil extracellular traps (NETs) formation, a downregulation of gene expression of related proteins as well as pro-inflammatory genes . This indicates that Carprofen has the potential to serve as a therapeutic for alleviating an excessive inflammatory reaction characterized by an overabundance of NETs .

3. Potential Benefits in the Treatment of Inflammatory Conditions The study also illuminates the potential of Carprofen in regulating the immune response and its potential benefits in the treatment of inflammatory conditions in (transition) dairy cows .

Antibacterial Applications

Carprofen and its derivatives have been screened for their in vitro antibacterial activity against planktonic cells and also for their anti-biofilm effect, using Gram-positive bacteria (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative bacteria (Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853) .

5. Potential to Reverse Antimicrobial Drug Resistance Carprofen and a chemical analogue have the potential to reverse antimicrobial drug resistance in tuberculosis through their pleiotropic mechanisms of action, providing a rapid pathway to clinical trials of new combinations of drugs .

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic profiles of Carprofen derivatives, as well as their toxicity, were established by in silico analyses .

Mechanism of Action

Target of Action

Carprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Carprofen’s mode of action is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, carprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . It’s important to note that the specificity of carprofen for COX-2 varies from species to species .

Biochemical Pathways

The primary biochemical pathway affected by carprofen is the prostaglandin synthesis pathway. Prostaglandins are synthesized by the cyclooxygenase enzymes, COX-1 and COX-2 . By inhibiting these enzymes, carprofen reduces the production of prostaglandins, which are involved in inflammation and pain signaling .

Pharmacokinetics

Carprofen exhibits high protein binding and has an elimination half-life of approximately 8 hours in dogs . After a single subcutaneous injection of 20 mg/kg carprofen, maximum plasma concentrations of 133.4 ± 11.3 µg/ml were observed after 1 hour . Oral self-administration of carprofen (25 mg/kg/24 h) resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 µg/ml .

Result of Action

Carprofen’s action results in the reduction of inflammation and pain, making it an effective treatment for conditions such as osteoarthritis . In addition, carprofen has been found to inhibit mycobacterial drug efflux mechanisms, restrict mycobacterial biofilm growth, and disrupt membrane potential in Mycobacterium tuberculosis .

Action Environment

Increased activity in warmer months may lead to more pronounced symptoms of wear and tear in arthritic joints, necessitating a reevaluation of pain management strategies .

Future Directions

Carprofen is one of eleven nonsteroidal anti-inflammatory drugs approved for use in dogs. It aids in the relief of inflammation, pain, and fever . Carprofen can be administered in pill, chewable tablet, or injection form . It is used as a treatment for inflammation and pain, including joint pain and postoperative pain .

properties

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
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Molecular Formula

C15H12ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID1045871
Record name Carprofen
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Molecular Weight

273.71 g/mol
Source PubChem
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Physical Description

Solid
Record name Carprofen
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Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble at 25 °C, 3.79e-03 g/L
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Mechanism of Action

The mechanism of action of carprofen, like that of other NSAIDs, is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. In an in vitro study using canine cell cultures, carprofen demonstrated selective inhibition of COX-2 versus COX-1.
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Product Name

Carprofen

CAS RN

53716-49-7
Record name Carprofen
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Melting Point

195-199, 197.5 °C
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Synthesis routes and methods

Procedure details

A mixture of 247 g. of (6-chloro-2-carbazolyl)-methyl-malonic acid diethyl ester, 1.9 liters of glacial acetic acid and 1.9 liters of 6 N hydrochloric acid is heated under reflux overnight with stirring and the resulting black solution is cooled to room temperature. The solid formed is removed by filtration, washed with acetic acid/water (1:1) and water and then dried. The 192 g. of crude 6-chloro-α-methyl-carbazole-2-acetic acid obtained are dissolved in 1.2 liters of 1 N potassium hydroxide, the solution is extracted with four 300 ml. portions of diethyl ether and acidified by the addition of 100 ml. of concentrated hydrochloric acid while cooling in an ice-bath under nitrogen. The mixture is stirred for 15 minutes, the precipitated solid is removed by filtration, washed with water and dried. 167.7 G. of product are obtained. The last purification is carried out by crystallization from 4.7 liters of boiling 1,2-dichloroethane with 8.0 g. of active carbon. The solution is cooled overnight, the crystals are removed by filtration, washed with dichloroethane and dried. There are obtained 103.8 g. (57.3% of theory) of almost white 6-chloro-α-methyl-carbazole-2-acetic acid having a melting point of 198.5°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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